molecular formula C21H24N2O7 B343473 5'-isopropyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate

5'-isopropyl 3'-(2-methoxyethyl) 2'-amino-1,3-dihydro-6'-methyl-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3',5'-dicarboxylate

Cat. No.: B343473
M. Wt: 416.4 g/mol
InChI Key: JIXGGAXBEGARNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an indole moiety, a pyran ring, and various substituents such as isopropyl, methoxyethyl, amino, and methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and pyran precursors, followed by their coupling to form the spirocyclic core. Key steps may include:

    Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Pyran Precursor: This involves the cyclization of a suitable dihydroxy compound with an aldehyde or ketone.

    Spirocyclization: The indole and pyran precursors are then coupled under specific conditions to form the spirocyclic structure. This step may involve the use of catalysts and controlled reaction conditions to ensure the correct formation of the spiro linkage.

    Functional Group Modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the amino or methoxyethyl groups using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Esterification: The carboxylate groups can be esterified using alcohols in the presence of acid catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.

Scientific Research Applications

5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and protein synthesis. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar compounds to 5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate include other spirocyclic indole derivatives. These compounds share the spirocyclic core structure but differ in the substituents attached to the indole and pyran rings. Examples include:

    Spiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Lacks the isopropyl, methoxyethyl, amino, and methyl groups.

    5’-Methyl 3’-(2-hydroxyethyl) 2’-amino-6’-ethyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate: Contains different substituents on the indole and pyran rings.

The uniqueness of 5’-Isopropyl 3’-(2-methoxyethyl) 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

3-O//'-(2-methoxyethyl) 5-O//'-propan-2-yl 2//'-amino-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate

InChI

InChI=1S/C21H24N2O7/c1-11(2)29-19(25)15-12(3)30-17(22)16(18(24)28-10-9-27-4)21(15)13-7-5-6-8-14(13)23-20(21)26/h5-8,11H,9-10,22H2,1-4H3,(H,23,26)

InChI Key

JIXGGAXBEGARNZ-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC(C)C

Origin of Product

United States

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